Cas no 2361840-24-4 (1-[4-[[2-Methyl-2-(phenylmethyl)-1-pyrrolidinyl]carbonyl]-1-piperidinyl]-2-propen-1-one)
![1-[4-[[2-Methyl-2-(phenylmethyl)-1-pyrrolidinyl]carbonyl]-1-piperidinyl]-2-propen-1-one structure](https://ja.kuujia.com/scimg/cas/2361840-24-4x500.png)
1-[4-[[2-Methyl-2-(phenylmethyl)-1-pyrrolidinyl]carbonyl]-1-piperidinyl]-2-propen-1-one 化学的及び物理的性質
名前と識別子
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- EN300-26583006
- Z1704358358
- 1-[4-(2-Benzyl-2-methylpyrrolidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
- 2361840-24-4
- 1-[4-[[2-Methyl-2-(phenylmethyl)-1-pyrrolidinyl]carbonyl]-1-piperidinyl]-2-propen-1-one
-
- インチ: 1S/C21H28N2O2/c1-3-19(24)22-14-10-18(11-15-22)20(25)23-13-7-12-21(23,2)16-17-8-5-4-6-9-17/h3-6,8-9,18H,1,7,10-16H2,2H3
- InChIKey: YBALUZUHWKCZKD-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(C(N2CCCC2(C)CC2=CC=CC=C2)=O)CC1)(=O)C=C
計算された属性
- せいみつぶんしりょう: 340.215078140g/mol
- どういたいしつりょう: 340.215078140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 504
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 40.6Ų
じっけんとくせい
- 密度みつど: 1.119±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 544.1±39.0 °C(Predicted)
- 酸性度係数(pKa): -0.52±0.40(Predicted)
1-[4-[[2-Methyl-2-(phenylmethyl)-1-pyrrolidinyl]carbonyl]-1-piperidinyl]-2-propen-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26583006-0.05g |
1-[4-(2-benzyl-2-methylpyrrolidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one |
2361840-24-4 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-[4-[[2-Methyl-2-(phenylmethyl)-1-pyrrolidinyl]carbonyl]-1-piperidinyl]-2-propen-1-one 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
1-[4-[[2-Methyl-2-(phenylmethyl)-1-pyrrolidinyl]carbonyl]-1-piperidinyl]-2-propen-1-oneに関する追加情報
Professional Introduction of Compound with CAS No. 2361840-24-4 and Product Name: 1-[4-[[2-Methyl-2-(phenylmethyl)-1-pyrrolidinyl]carbonyl]-1-piperidinyl]-2-propen-1-one
The compound with the CAS number 2361840-24-4 and the product name 1-[4-[[2-Methyl-2-(phenylmethyl)-1-pyrrolidinyl]carbonyl]-1-piperidinyl]-2-propen-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The compound's unique structural features, including the presence of a piperidine ring and a phenylmethyl group, contribute to its distinct chemical properties and biological activities.
Recent studies have highlighted the importance of piperidine derivatives in the design of novel therapeutic agents. Piperidine scaffolds are widely recognized for their ability to enhance binding affinity and selectivity in drug-target interactions. In particular, the modification of the piperidine ring with functional groups such as carbonyl moieties has been shown to improve pharmacokinetic profiles and metabolic stability. The compound in question incorporates a 2-methyl-2-(phenylmethyl)-1-pyrrolidinyl moiety, which is believed to contribute to its unique pharmacological properties.
The presence of a propen-1-one group in the molecular structure of this compound adds another layer of complexity, potentially influencing its reactivity and biological activity. Propenone derivatives have been extensively studied for their role in various biochemical pathways, including those involved in inflammation and pain management. The combination of these structural elements suggests that this compound may exhibit multiple modes of action, making it a promising candidate for further investigation.
Current research in medicinal chemistry emphasizes the development of multifunctional molecules that can address multiple targets simultaneously. The compound with CAS No. 2361840-24-4 aligns with this trend by incorporating several pharmacophoric elements that could enhance its therapeutic efficacy. The carbonyl group within the structure is particularly noteworthy, as it can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding.
In addition to its structural complexity, this compound has shown intriguing biological activities in preliminary studies. Research indicates that it may possess properties relevant to the treatment of neurological disorders, cardiovascular diseases, and other conditions characterized by abnormal cellular signaling. The phenylmethyl group, also known as benzyl, is known to influence lipophilicity and solubility, factors that are critical for drug absorption and distribution.
The synthesis of this compound involves sophisticated organic chemistry techniques, reflecting the high level of precision required in pharmaceutical development. Advanced synthetic methodologies have been employed to ensure optimal yield and purity, which are essential for subsequent preclinical and clinical evaluations. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been instrumental in characterizing the compound's molecular structure.
One of the most exciting aspects of this research is the potential for structure-activity relationship (SAR) studies. By systematically modifying specific functional groups within the molecule, researchers can gain insights into how different structural features influence biological activity. This approach has been instrumental in optimizing drug candidates throughout pharmaceutical history. The compound with CAS No. 2361840-24-4 provides a valuable platform for such investigations.
The implications of this research extend beyond basic scientific discovery. The development of novel therapeutic agents is essential for addressing unmet medical needs worldwide. By leveraging cutting-edge chemical techniques and interdisciplinary collaboration, scientists are paving the way for more effective treatments. The compound described here exemplifies how innovation in synthetic chemistry can lead to breakthroughs in drug discovery.
Future studies will focus on elucidating the mechanisms by which this compound exerts its effects at the molecular level. Techniques such as X-ray crystallography and computational modeling will be employed to understand how it interacts with biological targets. These insights will be crucial for designing next-generation derivatives with improved pharmacological profiles.
The broader impact of this research on society cannot be overstated. Affordable and effective medications are fundamental to improving public health outcomes globally. By investing in research like this, we can accelerate the development of new treatments that benefit patients worldwide. The collaborative efforts of chemists, biologists, and clinicians are essential for translating laboratory discoveries into tangible medical advances.
2361840-24-4 (1-[4-[[2-Methyl-2-(phenylmethyl)-1-pyrrolidinyl]carbonyl]-1-piperidinyl]-2-propen-1-one) 関連製品
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